molecular formula C14H18BrNO2 B8186657 trans-[2-(4-Bromo-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester

trans-[2-(4-Bromo-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester

Cat. No.: B8186657
M. Wt: 312.20 g/mol
InChI Key: ATYDSIJHMSGNKM-KIYNQFGBSA-N
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Description

trans-[2-(4-Bromo-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester: is an organic compound that features a cyclopropyl ring substituted with a 4-bromo-phenyl group and a carbamic acid tert-butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-[2-(4-Bromo-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester typically involves the cyclopropanation of a suitable precursor followed by the introduction of the carbamic acid tert-butyl ester group. One common method involves the use of a cyclopropyl precursor, which undergoes a reaction with 4-bromo-phenyl reagents under specific conditions to form the desired cyclopropyl ring. The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic or basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring or the phenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom or the carbamic acid ester group, resulting in the formation of reduced products.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce dehalogenated or alcohol derivatives. Substitution reactions can result in a wide range of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, trans-[2-(4-Bromo-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound may be used to study the effects of cyclopropyl and phenyl substitutions on biological activity. It can serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: In medicinal chemistry, this compound may be explored for its potential pharmacological properties. Its structural features could be relevant for the design of new drugs with specific biological activities.

Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it a versatile component in various industrial processes.

Mechanism of Action

The mechanism of action of trans-[2-(4-Bromo-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The cyclopropyl ring and the phenyl group can engage in various interactions with enzymes, receptors, or other biological molecules. The carbamic acid ester group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

  • trans-[2-(4-Chloro-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester
  • trans-[2-(4-Methyl-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester
  • trans-[2-(4-Fluoro-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester

Comparison: Compared to its analogs, trans-[2-(4-Bromo-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom’s size and electronegativity can affect the compound’s chemical behavior, making it distinct from its chloro, methyl, and fluoro counterparts.

Properties

IUPAC Name

tert-butyl N-[(1S)-2-(4-bromophenyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8H2,1-3H3,(H,16,17)/t11?,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYDSIJHMSGNKM-KIYNQFGBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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